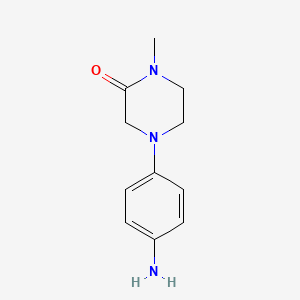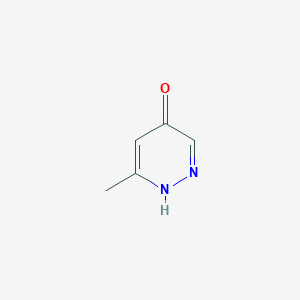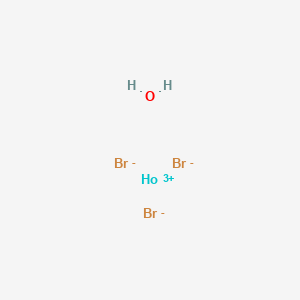
1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene
Overview
Description
“1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene” is a chemical compound with the formula C6H2BrF9 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene” consists of a carbon backbone with bromine and fluorine atoms attached . The presence of multiple fluorine atoms makes this compound highly electronegative.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
BTCB serves as a valuable building block in organic synthesis. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of drug candidates. Researchers have utilized BTCB in the preparation of novel pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of non-peptidic neurokinin NK1 receptor antagonists like L-733,060 .
Stabilizing Counterions
BTCB plays a crucial role in stabilizing highly electrophilic organic and organometallic cations. For example, it is used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which serves as a stabilizing counterion. This ion enhances the reactivity and selectivity of certain reactions .
Fluorine-18 Radiolabeling for PET Imaging
BTCB can be radiolabeled with fluorine-18 (F-18) for positron emission tomography (PET) imaging. F-18-labeled BTCB derivatives allow non-invasive visualization of biological processes, aiding in cancer diagnosis, drug development, and neuroscience research.
Safety and Hazards
“1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Mode of Action
It’s known that fluoroolefins can participate in various chemical reactions due to the presence of the carbon-fluorine bond . For instance, they can undergo addition reactions with nucleophiles, leading to changes in their targets
Biochemical Pathways
Fluoroolefins and related compounds are known to influence a variety of biochemical processes, including enzymatic reactions and signal transduction pathways . The exact pathways and downstream effects would depend on the specific targets of BTCB.
Pharmacokinetics
The pharmacokinetics of fluoroolefins can be influenced by factors such as their lipophilicity, molecular size, and chemical stability
Result of Action
The interaction of fluoroolefins with biological targets can lead to various outcomes, including changes in enzyme activity, alterations in cellular signaling, and modifications of cellular structures . The specific effects would depend on the nature of BTCB’s interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTCB. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of fluoroolefins . Moreover, BTCB is generally stable under normal storage conditions .
properties
IUPAC Name |
(E)-1-bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c7-2-1-3(4(8,9)10,5(11,12)13)6(14,15)16/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNVMZDEOYQBQ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






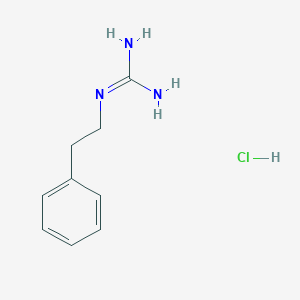

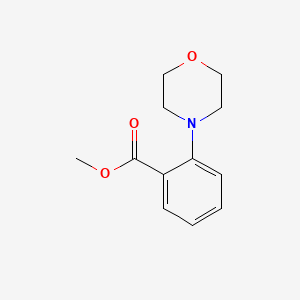
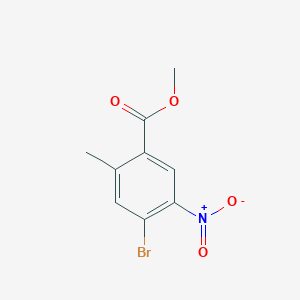
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)

